(S)-ethyl 3-amino-3-(3'-(benzyloxy)-[1,1'-biphenyl]-3-yl)propanoate
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Overview
Description
(S)-ethyl 3-amino-3-(3’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant potential in various fields of scientific research. This compound features a complex structure that includes an ethyl ester, an amino group, and a benzyloxy-substituted biphenyl moiety. Its unique configuration and functional groups make it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 3-amino-3-(3’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate typically involves several steps, starting from readily available starting materials. One common approach is the asymmetric synthesis, which ensures the desired chiral configuration. The process may involve the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through Suzuki-Miyaura coupling, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution, where a benzyl alcohol reacts with a suitable leaving group on the biphenyl structure.
Formation of the Amino Acid Derivative: The amino group can be introduced through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of (S)-ethyl 3-amino-3-(3’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, chiral catalysts and ligands may be employed to ensure high enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-ethyl 3-amino-3-(3’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
(S)-ethyl 3-amino-3-(3’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral ligands.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-ethyl 3-amino-3-(3’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-2-Amino-3-benzyloxy-1-propanol: A related compound with a similar benzyloxy group but different overall structure.
3-Formylphenylboronic Acid: Another compound with a benzyloxy group, used in organic synthesis and medicinal chemistry.
Uniqueness
(S)-ethyl 3-amino-3-(3’-(benzyloxy)-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific chiral configuration and the presence of both an amino group and an ethyl ester
Properties
IUPAC Name |
ethyl (3S)-3-amino-3-[3-(3-phenylmethoxyphenyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-2-27-24(26)16-23(25)21-12-6-10-19(14-21)20-11-7-13-22(15-20)28-17-18-8-4-3-5-9-18/h3-15,23H,2,16-17,25H2,1H3/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQZUGDQZXFGBL-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC(=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=CC(=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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